![molecular formula C8H15NO3 B1360870 Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate CAS No. 477585-43-6](/img/structure/B1360870.png)
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
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Overview
Description
“Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate” is an organic compound with the molecular formula C8H15NO3 . It is a basic organic chemical raw material and high-quality fuel, mainly used in fine chemicals, plastics, and other fields. It is also an important raw material for pesticides and medicines .
Synthesis Analysis
The synthesis of “Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate” involves adding LiAlH4 to a 250ml Schlenk flask, which is then purged with argon gas three times. THF is added at 0°C and stirred for 5 minutes. The ester is added through a tube over 10 minutes. When TLC analysis shows complete formation of the alcohol, the suspension is stirred for another 20 minutes .Molecular Structure Analysis
The InChI code for “Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate” is 1S/C8H15NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate” are complex and involve multiple steps. For instance, one method involves reacting 4-chlorotetrahydropyran with cyanoacetic acid methyl ester in the presence of potassium tert-butoxide in toluene at 50°C for 12 hours. The reaction mixture is then heated to 110°C for another 12 hours .Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate” has a molecular weight of 173.21 g/mol . It has a topological polar surface area of 61.6 Ų, indicating its polarity. It has a rotatable bond count of 3, suggesting some flexibility in its structure .Scientific Research Applications
Chemical Synthesis and Derivatives
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate and its derivatives have been studied extensively in the field of chemical synthesis. For instance, Zhang Guo-fu (2012) explored the synthesis of a related compound, demonstrating its potential for various synthetic applications due to its mild reaction conditions and high yield (Zhang, 2012). Similarly, Troiani et al. (2011) utilized a similar compound in the synthesis of a key statin side chain intermediate, highlighting its utility in pharmaceutical synthesis (Troiani et al., 2011).
Biomedical Applications
Compounds related to Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate have been explored for various biomedical applications. For example, a study by Vereshchagin et al. (2015) developed a multicomponent reaction involving similar compounds, producing new chemical structures with potential biomedical relevance (Vereshchagin et al., 2015). Additionally, Shouksmith et al. (2015) investigated a tetrahydropyran derivative in the context of disrupting a specific E3 ligase complex, which could have implications in cancer treatment (Shouksmith et al., 2015).
Environmental and Industrial Applications
Research by Missoum et al. (2013) demonstrated the use of similar compounds as corrosion inhibitors, indicating potential industrial and environmental applications (Missoum et al., 2013). This study exemplifies how these compounds can be utilized beyond the realm of pharmaceuticals and chemical synthesis.
Safety And Hazards
The compound has several hazard statements associated with it, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 2-amino-2-(oxan-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXVKVOENRRZDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCOCC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646953 |
Source
|
Record name | Methyl amino(oxan-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate | |
CAS RN |
477585-43-6 |
Source
|
Record name | Methyl amino(oxan-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-2-(oxan-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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